Methyl-d3 Beta-D-Glucuronide Sodium Salt
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Overview
Description
Methyl-d3 Beta-D-Glucuronide Sodium Salt: is a chemical compound with the molecular formula C7H11O7Na and a molecular weight of 230.15 g/mol . It is a sodium salt derivative of methyl beta-D-glucuronide, which is a glycosidic compound. This compound is often used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the chemical reaction of methyl beta-D-glucuronide with sodium hydroxide, resulting in the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions under specific conditions to ensure purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of a functional group in the compound with another group, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Methyl-d3 Beta-D-Glucuronide Sodium Salt is used as a chemical reagent in various synthetic pathways and analytical techniques. Biology: It is employed in biological studies to induce the production of specific enzymes, such as beta-D-glucuronidase in Escherichia coli. Medicine: The compound is used in pharmaceutical research to study drug metabolism and enzyme activity. Industry: It finds applications in the production of glycoproteins and other biologically active molecules.
Molecular Targets and Pathways Involved:
Enzyme Induction: this compound induces the production of beta-D-glucuronidase, an enzyme involved in the breakdown of glucuronides.
Pathways: The compound interacts with specific molecular pathways to modulate enzyme activity, which is crucial in various biological processes.
Comparison with Similar Compounds
Phenyl-beta-D-glucuronide: Another glycosidic compound used in similar research applications.
Methyl beta-D-glucopyranoside: A related compound with applications in glycosidic chemistry.
Resorufin pentyl ether: Used in biochemical assays and research.
Uniqueness: Methyl-d3 Beta-D-Glucuronide Sodium Salt is unique in its ability to induce specific enzyme production, making it valuable in targeted biological studies.
Properties
Molecular Formula |
C7H11NaO7 |
---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(trideuteriomethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1/i1D3; |
InChI Key |
MSQCUKVSFZTPPA-QGPDKJCDSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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